tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis
Description
tert-Butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis (hereafter referred to as the "target compound") is a protected carbamate derivative featuring a cyclopentyl core substituted with a methanesulfonyloxymethyl (mesyloxymethyl) group and a tert-butoxycarbonyl (Boc)-protected amine in the cis configuration. The mesyloxymethyl group serves as a reactive leaving group, enabling nucleophilic substitution reactions, while the Boc group provides stability during synthetic processes. This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly for constructing chiral amines or heterocycles .
Properties
IUPAC Name |
[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECKCZWUUIABD-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132967 | |
| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862700-30-9, 862700-27-4 | |
| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862700-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis typically involves the reaction of cyclopentylamine with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Chemical Reactions Analysis
tert-Butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
tert-Butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis involves its interaction with specific molecular targets. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tert-butyl carbamate group provides stability to the molecule and can be cleaved under acidic conditions to release the active amine .
Comparison with Similar Compounds
cis-3-((tert-Butoxycarbonyl)(methyl)amino)cyclobutyl Methanesulfonate
- Structure : Cyclobutyl ring with methyl-substituted Boc-protected amine and mesyloxymethyl group.
- The methyl group on the nitrogen adds steric hindrance, which may slow reaction kinetics in substitution reactions .
- Molecular Formula: C₁₁H₂₁NO₅S | Molar Mass: 279.35 g/mol .
tert-Butyl N-[(1S,3R)-3-(Hydroxymethyl)cyclopentyl]carbamate
- Structure : Cyclopentyl ring with hydroxymethyl group instead of mesyloxymethyl.
- Key Differences : The hydroxymethyl group is a precursor to the mesyloxymethyl functionality. This compound lacks the sulfonate group, making it less reactive in substitution reactions but more suitable for hydroxyl-directed transformations (e.g., oxidation or esterification) .
- Molecular Formula: C₁₂H₂₃NO₃ | Molar Mass: 229.31 g/mol .
Substituent-Driven Comparisons
tert-Butyl N-[(1R,3S)-3-Amino-2,2-dimethylcyclobutyl]carbamate
- Structure : Cyclobutyl ring with Boc-protected amine and 2,2-dimethyl substituents.
- Key Differences: The amino group (free after Boc deprotection) offers nucleophilic reactivity, contrasting with the mesyloxymethyl group’s electrophilic nature.
- Molecular Formula : C₁₂H₂₄N₂O₂ | Molar Mass : 228.33 g/mol .
tert-Butyl (3-Oxocyclopentyl)carbamate
- Structure : Cyclopentyl ring with a ketone group at position 3.
- Key Differences : The ketone introduces polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the hydrophobic mesyloxymethyl group. The ketone also enables reductive amination or Grignard reactions .
- Similarity Score : 1.00 (exact structural match for the oxo variant) .
Data Tables for Comparative Analysis
Table 1. Structural and Physical Properties
*Estimated based on structural analogs.
Table 2. Functional Group Reactivity
Research Findings and Implications
- Reactivity : The mesyloxymethyl group in the target compound enhances its utility in SN2 reactions, whereas cyclobutyl analogs (e.g., ) may exhibit slower kinetics due to steric strain.
- Stereochemical Impact : The cis configuration in the cyclopentyl system (target compound) likely optimizes spatial alignment for binding in chiral environments, such as enzyme active sites, compared to trans-configured analogs .
- Stability : Boc protection in all compounds ensures amine stability during synthesis, but the mesyl group’s electron-withdrawing nature may slightly reduce shelf-life compared to hydroxymethyl derivatives .
Biological Activity
Chemical Structure and Properties
tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis, has the molecular formula and a molecular weight of approximately 293.38 g/mol. This compound features a cyclopentyl ring, a tert-butyl carbamate group, and a methanesulfonyloxy group, which contribute to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of tert-butyl carbamate : Cyclopentylamine reacts with tert-butyl chloroformate.
- Introduction of methanesulfonyloxy group : The intermediate is treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Biological Activity
Mechanism of Action
The biological activity of this compound, is primarily attributed to its ability to interact with specific biomolecular targets. The methanesulfonyloxy group can act as a leaving group during substitution reactions, facilitating the formation of new chemical bonds. Additionally, the stability provided by the tert-butyl carbamate moiety allows for controlled release of active amines under acidic conditions.
Biological Studies and Findings
Several studies have investigated the biological properties of this compound:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various strains of bacteria and fungi. The exact mechanism remains under investigation but may involve disruption of cellular processes or membrane integrity.
- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism and growth in target organisms.
- Pharmacological Potential : Given its structural attributes, there is ongoing research into its role as a pharmaceutical intermediate or active ingredient in drug formulations aimed at treating infections or metabolic disorders.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at concentrations above 50 µg/mL. The exact IC50 value is still being determined through further assays.
-
Enzyme Interaction Analysis :
- In vitro assays demonstrated that this compound inhibited the activity of acetylcholinesterase (AChE), suggesting potential applications in neurological disorders where AChE modulation is beneficial.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| tert-Butyl N-[3-(methanesulfonyloxy)cyclobutyl]carbamate | C₁₀H₁₉NO₅S | Moderate antimicrobial | Similar structure with cyclobutyl ring |
| tert-Butyl N-[3-(methanesulfonyloxy)cyclohexyl]carbamate | C₁₁H₂₁NO₅S | Enzyme inhibition | Cyclohexyl ring alters steric properties |
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C → RT | 75–85 | |
| Methanesulfonylation | MsCl, Pyridine, 0°C | 60–70 |
Basic: How is the stereochemistry of the cyclopentyl ring confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : H and C NMR coupling constants (e.g., ) differentiate cis/trans configurations. For cyclopentyl derivatives, NOESY/ROESY correlations between the carbamate NH and adjacent hydrogens confirm spatial proximity in the cis isomer .
- X-ray Crystallography : Definitive proof of stereochemistry is achieved via single-crystal X-ray analysis, as demonstrated for structurally analogous cyclobutyl carbamates .
Advanced: What strategies optimize the methanesulfonylation step to minimize by-products?
Methodological Answer:
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., elimination or hydrolysis) .
- Catalytic DMAP : Use 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency, reducing MsCl stoichiometry from 1.5 eq. to 1.1 eq. .
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion (~90%) .
Advanced: How does the cis configuration influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The cis configuration imposes steric constraints that affect nucleophilic attack trajectories. For example:
- S2 Reactions : Steric hindrance from the tert-butyl group may slow down bimolecular substitution, favoring elimination pathways unless bulky leaving groups (e.g., mesyl) are used to stabilize transition states .
- Comparative Studies : Trans isomers often exhibit higher reactivity due to reduced steric crowding, as observed in analogous cyclopentyl systems .
Basic: What stability considerations apply under varying pH and temperature conditions?
Methodological Answer:
- pH Sensitivity : The carbamate group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are recommended for aqueous work .
- Thermal Stability : Decomposition occurs above 80°C. Store at –20°C under inert atmosphere for long-term stability .
Advanced: How can contradictions in reported synthetic yields be resolved?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, base strength) to identify critical factors. For example, switching from DCM to THF may improve Boc protection yields by 10% .
- Kinetic Profiling : Use calorimetry or inline IR to detect intermediates and optimize reaction timelines .
Basic: Which analytical techniques confirm the methanesulfonyloxy group’s presence?
Methodological Answer:
- FTIR Spectroscopy : Strong absorbance at ~1170 cm (S=O stretching) and ~1350 cm (S-O-C asymmetric stretch) .
- Mass Spectrometry : ESI-MS or HRMS shows a molecular ion peak matching the calculated mass (e.g., [M+H] = 334.15 for CHNOS) .
Advanced: What computational methods predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., proteases or kinases). The methanesulfonyloxy group’s electron-withdrawing nature may enhance hydrogen-bond acceptor capacity .
- MD Simulations : Simulate solvated systems to assess conformational flexibility and stability of ligand-target complexes .
Advanced: How is carbamate hydrolysis mitigated during reactions?
Methodological Answer:
- Anhydrous Conditions : Use rigorously dried solvents and molecular sieves to prevent trace water-induced hydrolysis .
- Protecting Groups : Temporarily mask the carbamate with acid-labile groups (e.g., Fmoc) during methanesulfonylation .
Basic: What safety protocols apply to handling the methanesulfonyloxy moiety?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
